molecular formula C8H10BClO2 B2487239 4-(1-Chloroethyl)phenylboronic acid CAS No. 2377587-47-6

4-(1-Chloroethyl)phenylboronic acid

Cat. No. B2487239
CAS RN: 2377587-47-6
M. Wt: 184.43
InChI Key: LAQJSRJJSVCVFU-UHFFFAOYSA-N
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Description

“4-(1-Chloroethyl)phenylboronic acid” is a boronic acid derivative . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .


Synthesis Analysis

The synthesis of “4-(1-Chloroethyl)phenylboronic acid” is a two-step process . First, 4-chloro-aniline reacts with hydrogen chloride, then sodium nitrite in methanol in the condition of water at 0 - 5℃ for 0.5 h. The second step involves a reaction with tetrahydroxydiboron in methanol in the condition of water at 20℃ for 1 h .


Molecular Structure Analysis

The molecular formula of “4-(1-Chloroethyl)phenylboronic acid” is C8H10BClO2 . The InChI code is 1S/C8H10BClO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,1H3 .


Chemical Reactions Analysis

Boronic acids, including “4-(1-Chloroethyl)phenylboronic acid”, are widely used in Suzuki–Miyaura coupling, a transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is successful due to its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

“4-(1-Chloroethyl)phenylboronic acid” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It allows the connection of chemically diverse fragments under mild conditions. The success of SM coupling lies in the use of organoboron reagents, which are relatively stable, environmentally benign, and readily prepared. These reagents rapidly undergo transmetalation with palladium(II) complexes, facilitating the formation of new C–C bonds .

Boronic Acid-Based Sensing

Boronic acids find increasing utility in various sensing applications. Their interactions with diols and strong Lewis bases (such as fluoride or cyanide anions) make them valuable for detecting analytes. For instance, boronic acids can be used to sense glucose levels due to their reversible binding with glucose molecules .

Catalytic Protodeboronation

Protodeboronation reactions involve the removal of a boron group from a boronic ester. In one interesting application, less nucleophilic boron ate complexes (such as 4-(1-chloroethyl)phenylboronic acid) prevent aryl addition to specific moieties. This strategy has been employed in the synthesis of complex molecules, such as indolizidines .

Safety and Hazards

“4-(1-Chloroethyl)phenylboronic acid” is classified as a hazardous substance. It is harmful if swallowed . Safety precautions include not eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and seeking medical attention if inhaled or ingested .

properties

IUPAC Name

[4-(1-chloroethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQJSRJJSVCVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Chloroethyl)phenylboronic acid

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